molecular formula C10H10ClNO B3161486 N-[(2-chlorophenyl)methyl]prop-2-enamide CAS No. 870294-16-9

N-[(2-chlorophenyl)methyl]prop-2-enamide

Cat. No.: B3161486
CAS No.: 870294-16-9
M. Wt: 195.64
InChI Key: FSSWCCVGVUIENN-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]prop-2-enamide is an acrylamide derivative featuring a 2-chlorophenyl group attached via a methylene bridge to the nitrogen of a prop-2-enamide backbone. This compound belongs to a broader class of N-substituted acrylamides, which are widely utilized in polymer chemistry, particularly in molecularly imprinted polymers (MIPs) due to their ability to form selective binding sites . The 2-chloro substituent on the aromatic ring introduces steric and electronic effects that influence reactivity, polymerization efficiency, and molecular recognition properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSWCCVGVUIENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]prop-2-enamide typically involves the reaction of 2-chlorobenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2-chlorobenzylamine in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add acryloyl chloride to the mixture while maintaining a low temperature to control the exothermic reaction.
  • Stir the reaction mixture for several hours to ensure complete reaction.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-[(2-chlorophenyl)methyl]prop-2-enamine.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The position and nature of substituents on the aromatic ring significantly impact the physicochemical and functional properties of N-substituted acrylamides. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent Position/Type Key Properties/Applications Reference
N-[(2-Chlorophenyl)methyl]prop-2-enamide 2-chloro (ortho) Potential steric hindrance; MIP applications Synthesized
N-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide 4-chloro (para) Higher polymerization yields; MIP synthesis
(2E)-N-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide 2-chloro + 4-CF₃ Enhanced hydrophobicity; antimicrobial activity
N-[(Azocan-1-yl)methyl]prop-2-enamide Dialkylamino group Stimuli-responsive polymers; pH-sensitive
3-(2-Chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide 2-chloro + cyano group Electron-withdrawing effects; bioactive probes

Key Observations :

  • Ortho vs.
  • Electron-Withdrawing Groups: Compounds with trifluoromethyl (CF₃) or cyano (CN) substituents (e.g., and ) display increased hydrophobicity and altered electronic profiles, making them suitable for applications requiring strong non-covalent interactions, such as antimicrobial agents or enzyme inhibitors .
  • Aminoalkyl vs. Aromatic Backbones: N-[(Dialkylamino)methyl]acrylamides () exhibit pH-responsive behavior due to protonatable amino groups, whereas aromatic chloro derivatives are preferred for MIPs due to their rigid, template-complementary structures .

Biological Activity

N-[(2-chlorophenyl)methyl]prop-2-enamide, a compound belonging to the class of enamides, has garnered attention for its potential biological activities. This article synthesizes various research findings on its biological activity, including its effects on enzyme inhibition, binding affinities, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10ClN
  • Molecular Weight : 195.65 g/mol
  • IUPAC Name : N-(2-chlorobenzyl)prop-2-enamide

The presence of the chlorophenyl group is significant in determining the compound's biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its interactions with specific enzymes and potential therapeutic applications.

1. Enzyme Inhibition

Recent studies have highlighted the compound's role as a reversible inhibitor of monoamine oxidase B (MAO-B). The inhibition kinetics suggest that it competes with substrates at the active site of the enzyme.

  • Inhibition Potency : The compound demonstrated an IC50 value indicating effective inhibition of MAO-B, comparable to established inhibitors like lazabemide.
CompoundIC50 (μM)Mode of Inhibition
This compound0.032Competitive
Lazabemide0.22Reversible
Pargyline0.28Irreversible

This competitive inhibition suggests potential applications in treating neurodegenerative diseases where MAO-B plays a crucial role.

2. Binding Affinity Studies

Binding studies have shown that this compound has a high affinity for various biomolecules, including neurotransmitters. The binding capacity was assessed using molecular imprinting techniques, revealing significant selectivity towards tyramine and L-norepinephrine.

BiomoleculeImprinting Factor
Tyramine2.47
L-norepinephrine2.50

These results indicate that the compound could be utilized in designing selective sorbents for biomedical applications.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of this compound in models of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative agents, suggesting its potential for treating neurodegenerative disorders.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The findings revealed moderate antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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